molecular formula C5H4ClN3 B14086559 3-Pyridinediazonium, chloride CAS No. 35003-14-6

3-Pyridinediazonium, chloride

Cat. No.: B14086559
CAS No.: 35003-14-6
M. Wt: 141.56 g/mol
InChI Key: QLQCNVLTLVXYOC-UHFFFAOYSA-M
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Description

3-Pyridinediazonium, chloride is a diazonium salt with the molecular formula C₅H₄ClN₃. It is an important intermediate in organic synthesis, particularly in the preparation of various substituted pyridines and other heterocyclic compounds. This compound is known for its versatility in undergoing a wide range of chemical reactions, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridinediazonium, chloride is typically synthesized from 3-aminopyridine through a diazotization reaction. The process involves treating 3-aminopyridine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be optimized using continuous flow reactors, such as microchannel reactors. This method enhances the stability of the diazonium salt and allows for efficient and safe production under mild reaction conditions .

Mechanism of Action

The mechanism of action of 3-pyridinediazonium, chloride primarily involves the formation of highly reactive diazonium ions. These ions can undergo various substitution and coupling reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Uniqueness: 3-Pyridinediazonium, chloride is unique due to its position-specific reactivity, allowing for selective functionalization at the 3-position of the pyridine ring. This specificity makes it a valuable tool in the synthesis of complex organic molecules .

Properties

CAS No.

35003-14-6

Molecular Formula

C5H4ClN3

Molecular Weight

141.56 g/mol

IUPAC Name

pyridine-3-diazonium;chloride

InChI

InChI=1S/C5H4N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4H;1H/q+1;/p-1

InChI Key

QLQCNVLTLVXYOC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)[N+]#N.[Cl-]

Origin of Product

United States

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